molecular formula C23H26N3O2 B15280872 Tempo-9-AC

Tempo-9-AC

Cat. No.: B15280872
M. Wt: 376.5 g/mol
InChI Key: AKJOEMIPXKHVDT-UHFFFAOYSA-N
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Description

Tempo-9-AC, also known as 4-((9-acridinecarbonyl)amino)-2,2,6,6-tetramethylpiperidin-1-oxyl, is a fluorogenic spin trap compound. It is a stable nitroxide radical that has been widely used in various scientific research fields due to its unique properties. This compound is known for its ability to detect reactive oxygen species, making it valuable in studies related to oxidative stress and related biological processes .

Preparation Methods

The synthesis of Tempo-9-AC involves multiple steps and specific reaction conditions. One common method includes the reaction of 9-acridinecarboxylic acid with 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified through recrystallization or chromatography .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Tempo-9-AC undergoes various chemical reactions, primarily involving its nitroxide radical. Some of the key reactions include:

    Oxidation: this compound can be oxidized to its corresponding oxoammonium cation, which is a powerful oxidizing agent.

    Reduction: The nitroxide radical in this compound can be reduced to its hydroxylamine form.

    Substitution: this compound can undergo substitution reactions where the acridine moiety is modified.

Scientific Research Applications

Tempo-9-AC has a wide range of applications in scientific research:

    Chemistry: In organic synthesis, this compound is used as a catalyst for oxidation reactions.

    Biology: this compound is employed in the detection of reactive oxygen species (ROS) in biological systems.

    Medicine: Research involving this compound includes its use in studying diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.

    Industry: this compound is used in the development of new materials and sensors.

Mechanism of Action

The mechanism of action of Tempo-9-AC involves its interaction with reactive oxygen species. The nitroxide radical in this compound reacts with ROS, leading to the formation of a stable adduct. This reaction can be monitored through changes in fluorescence, allowing for the detection and quantification of ROS in various systems . The molecular targets of this compound include hydroxyl radicals, superoxide anions, and other reactive species that contribute to oxidative stress .

Comparison with Similar Compounds

Tempo-9-AC is unique due to its fluorogenic properties and stable nitroxide radical. Similar compounds include:

    Proxyl fluorescamine: Another fluorogenic spin trap used for detecting ROS.

    9-anthracene carboxylic acid: Used in the construction of coordination complexes and photochromic materials.

    2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO): A widely used nitroxide radical in organic synthesis and catalysis.

This compound stands out due to its dual functionality as both a spin trap and a fluorogenic probe, making it a versatile tool in scientific research.

Properties

Molecular Formula

C23H26N3O2

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C23H26N3O2/c1-22(2)13-15(14-23(3,4)26(22)28)24-21(27)20-16-9-5-7-11-18(16)25-19-12-8-6-10-17(19)20/h5-12,15H,13-14H2,1-4H3,(H,24,27)

InChI Key

AKJOEMIPXKHVDT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)NC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C

Origin of Product

United States

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